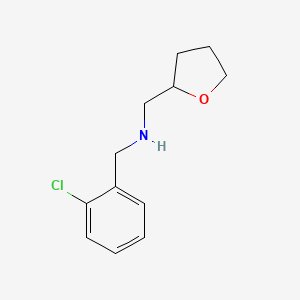

(2-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Descripción

(2-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS: 356532-08-6) is a secondary amine featuring a 2-chlorobenzyl group linked to a tetrahydrofuran-2-ylmethyl moiety. Its molecular formula is C₁₂H₁₆ClNO, with a molecular weight of 225.71 g/mol . Key synonyms include N-[(2-Chlorophenyl)methyl]-1-(oxolan-2-yl)methanamine and AKOS016340744 .

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-(oxolan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11/h1-2,4,6,11,14H,3,5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPISPWNZVORYKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390088 | |

| Record name | (2-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356532-08-6 | |

| Record name | (2-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nucleophilic Substitution of Benzyl Halides or Sulfonates with Tetrahydrofuranyl Amines

The primary synthetic route to (2-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine involves the reaction of a tetrahydrofuranyl-containing amine with a 2-chlorobenzyl derivative bearing a good leaving group such as chloride, bromide, or sulfonate (e.g., para-toluenesulfonate) under reflux in polar aprotic solvents like tetrahydrofuran (THF).

-

$$

\text{Tetrahydrofuranyl amine} + \text{2-chlorobenzyl halide/sulfonate} \xrightarrow[\text{Base}]{\text{THF, reflux}} \text{this compound}

$$ -

- Solvent: Tetrahydrofuran (THF) or other polar aprotic solvents.

- Base: Mineral bases such as potassium carbonate (K₂CO₃) or organic bases to neutralize the acid formed and promote nucleophilicity.

- Temperature: Reflux conditions to enhance reaction rate.

- Reaction Time: Several hours (e.g., 3 hours for addition of benzyl derivative).

Industrial Considerations and Yield Optimization

- The process requires rigorously anhydrous conditions in some steps to avoid side reactions and hydrolysis, especially when working with sensitive intermediates.

- The choice of leaving group on the benzyl derivative significantly affects the yield; chloride, bromide, and sulfonate groups (e.g., mesylate, tosylate) are preferred for their good leaving ability.

- The reaction is typically carried out in the presence of a base to scavenge the acid byproduct and drive the reaction to completion.

- The overall yields are reported to be excellent when optimized, with careful control of reaction parameters.

Detailed Reaction Data and Conditions

| Parameter | Description/Value | Notes |

|---|---|---|

| Starting amine | Tetrahydrofuranyl methyl amine | Available commercially or synthesized |

| Benzyl derivative | 2-Chlorobenzyl chloride or para-toluenesulfonate | Leaving group critical for reactivity |

| Solvent | Tetrahydrofuran (THF) | Polar aprotic, reflux temperature |

| Base | Potassium carbonate (K₂CO₃) | Neutralizes HCl formed |

| Temperature | Reflux (~66 °C for THF) | Ensures reaction completion |

| Reaction time | 3 hours (addition period) | Slow addition of benzyl derivative |

| Workup | Filtration, evaporation, acidification with HCl | Isolates amine hydrochloride salt |

| Purification | Washing with water and isopropyl ether | Removes impurities |

| Yield | High (exact % not specified, but described as excellent) | Dependent on reaction optimization |

Alternative Synthetic Routes and Notes

- While the main method involves direct nucleophilic substitution, other routes may involve preparing intermediates such as sulfonates from tetrahydrofuranyl alcohols, followed by amination.

- Industrial processes may use organolithium reagents to prepare intermediates, but these are more costly and require stringent anhydrous conditions.

- The reaction can be adapted to use different leaving groups on the benzyl moiety, including halogens and sulfonates, to optimize yield and cost-efficiency.

- The amine product is typically isolated as its hydrochloride salt for stability and ease of handling.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1. Preparation of amine | Tetrahydrofuranyl methyl amine (commercial or synthesized) | Starting nucleophile |

| 2. Preparation of benzyl derivative | 2-Chlorobenzyl chloride or para-toluenesulfonate | Electrophile with good leaving group |

| 3. Reaction | THF solvent, K₂CO₃ base, reflux, 3 h addition | Nucleophilic substitution to form amine |

| 4. Workup | Filtration, evaporation, acidification with HCl | Isolation of amine hydrochloride salt |

| 5. Purification | Washing with water and isopropyl ether | Purified crystalline product |

Research Findings and Practical Insights

- The reaction proceeds efficiently under mild reflux conditions in THF, with potassium carbonate serving as an effective base to neutralize acid byproducts.

- The use of para-toluenesulfonate as a leaving group on the benzyl derivative can improve reaction rates and yields compared to halides.

- Acidification post-reaction is critical to precipitate the amine as its hydrochloride salt, facilitating isolation and purification.

- The process is scalable and suitable for industrial production, though cost considerations arise from the need for anhydrous conditions and the preparation of certain intermediates.

- No significant side reactions are reported under optimized conditions, indicating a clean conversion.

Análisis De Reacciones Químicas

Types of Reactions

(2-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines.

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of benzyl alcohol or benzylamine derivatives.

Aplicaciones Científicas De Investigación

(2-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (2-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved often include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

Similar compounds differ primarily in substituents on the benzyl ring or modifications to the tetrahydrofuran moiety. Below is a comparative analysis:

Table 1: Structural Analogs and Key Properties

Key Observations :

- Electron-Withdrawing vs.

- Molecular Weight : Halogen substituents (Cl, F) increase molecular weight more significantly than alkyl groups .

- Stereoelectronic Effects : The position of substituents (e.g., 2- vs. 3-methyl) influences steric hindrance and molecular conformation, which may affect binding in biological targets .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

Reactivity

- Dehydrosulfurization : highlights dehydrosulfurization using I₂/Et₃N for oxadiazine derivatives, which may parallel reactivity in amine derivatives .

- Electrophilic Substitution : The chloro group’s electron-withdrawing nature enhances susceptibility to nucleophilic attack compared to methyl or ethoxy groups .

Spectroscopic and Computational Data

- FT-IR/Raman : Agarwal et al. () analyzed a related chloro-benzyl imine, showing characteristic C-Cl stretches at ~550 cm⁻¹ and aromatic C-H bends at ~3000 cm⁻¹ .

- DFT Studies : The 2-chloro analog’s hyperpolarizability and HOMO-LUMO gaps can be modeled using density functional theory (DFT), as demonstrated for similar compounds .

Actividad Biológica

The compound (2-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a chemical entity that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structure and Composition

- Chemical Formula : CHClN

- Molecular Weight : Approximately 223.7 g/mol

- Functional Groups : The compound features a chloro-substituted benzyl group and a tetrahydrofuran moiety linked to an amine.

Reactivity Profile

The presence of the chlorine atom enhances the compound's reactivity, allowing it to participate in various chemical reactions, including:

- Nucleophilic Substitution : Chlorine can be replaced by nucleophiles such as hydroxide or amines.

- Oxidation : The compound can be oxidized to form ketones or aldehydes.

- Reduction : Reduction can yield corresponding alcohols or amines.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may bind to the active sites of enzymes, inhibiting their catalytic functions.

- Receptor Modulation : It can interact with cell surface receptors, altering intracellular signaling pathways.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

Research has explored the compound's anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types, indicating a need for further investigation into its therapeutic applications .

Comparative Biological Activity

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, researchers tested its activity against Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited bacterial growth effectively at concentrations below 100 µg/mL, showcasing its potential as an antimicrobial agent.

Evaluation of Anticancer Properties

A separate investigation into the anticancer effects revealed that treatment with this compound resulted in significant apoptosis in cultured cancer cells. Flow cytometry analysis confirmed increased rates of programmed cell death compared to untreated controls, highlighting its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.